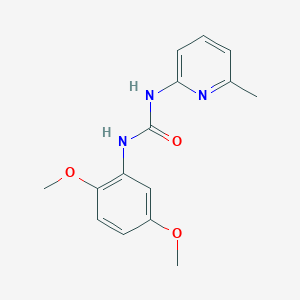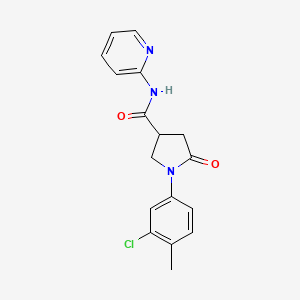![molecular formula C19H24ClNO3 B5434541 2-{[4-(allyloxy)-3-methoxybenzyl]amino}-1-phenylethanol hydrochloride](/img/structure/B5434541.png)
2-{[4-(allyloxy)-3-methoxybenzyl]amino}-1-phenylethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(allyloxy)-3-methoxybenzyl]amino}-1-phenylethanol hydrochloride, also known as AM-694, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound has been found to have a high affinity for the cannabinoid receptor CB1, which is responsible for the psychotropic effects of cannabis. In
作用機序
2-{[4-(allyloxy)-3-methoxybenzyl]amino}-1-phenylethanol hydrochloride acts as a potent agonist of the CB1 receptor, which is primarily found in the central nervous system. When this compound binds to the CB1 receptor, it activates a signaling pathway that leads to a decrease in the release of neurotransmitters such as dopamine and glutamate. This results in a decrease in neuronal excitability and a decrease in the perception of pain.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of chronic pain and inflammation. It has also been found to have anxiolytic and antidepressant effects, which could make it a potential treatment for anxiety and depression.
実験室実験の利点と制限
One advantage of using 2-{[4-(allyloxy)-3-methoxybenzyl]amino}-1-phenylethanol hydrochloride in lab experiments is its high affinity for the CB1 receptor, which allows for precise targeting of this receptor. However, one limitation of using this compound is its potential for off-target effects, which could complicate the interpretation of results. Additionally, the use of synthetic cannabinoids such as this compound in lab experiments raises ethical concerns, as these compounds have the potential for abuse and addiction.
将来の方向性
There are several future directions for research on 2-{[4-(allyloxy)-3-methoxybenzyl]amino}-1-phenylethanol hydrochloride and other synthetic cannabinoids. One area of interest is the development of more selective CB1 receptor agonists, which could minimize off-target effects and improve the safety of these compounds. Another area of interest is the study of the effects of synthetic cannabinoids on other cannabinoid receptors, such as CB2, which could have potential therapeutic applications in the treatment of various diseases. Additionally, the use of synthetic cannabinoids in the study of the endocannabinoid system and its role in various physiological processes could lead to the development of new therapies for a variety of diseases.
合成法
The synthesis of 2-{[4-(allyloxy)-3-methoxybenzyl]amino}-1-phenylethanol hydrochloride involves a multi-step process that starts with the reaction of 3-methoxybenzaldehyde with allyl bromide in the presence of potassium carbonate. The resulting product is then reacted with 4-bromo-2-nitroaniline to form the intermediate compound. This intermediate is then reduced with palladium on charcoal to yield the final product, this compound. The purity of the compound can be improved through recrystallization.
科学的研究の応用
2-{[4-(allyloxy)-3-methoxybenzyl]amino}-1-phenylethanol hydrochloride has been used in scientific research to study the cannabinoid receptor CB1 and its role in various physiological and pathological processes. It has been found to have potential therapeutic applications in the treatment of pain, inflammation, anxiety, and depression. This compound has also been used to study the effects of cannabinoids on the immune system, as well as their potential as anti-tumor agents.
特性
IUPAC Name |
2-[(3-methoxy-4-prop-2-enoxyphenyl)methylamino]-1-phenylethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3.ClH/c1-3-11-23-18-10-9-15(12-19(18)22-2)13-20-14-17(21)16-7-5-4-6-8-16;/h3-10,12,17,20-21H,1,11,13-14H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVLNGSGWQDQAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC(C2=CC=CC=C2)O)OCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{4-[2-(2-allylphenoxy)ethoxy]-3,5-dimethoxybenzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5434465.png)
![methyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5434475.png)
![4-(4-butoxy-3-methylbenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5434493.png)
![N-1,3-benzodioxol-5-yl-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5434497.png)
![N-[4-(benzyloxy)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5434499.png)
![ethyl 2-{[5-(4-bromophenyl)-2-furyl]methylene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5434516.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile](/img/structure/B5434527.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-propoxybenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5434533.png)

![N-[2-(4-fluorophenyl)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5434538.png)


![N-[1-[(allylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B5434573.png)